1-Methoxybutan-1-ol

Hydrogen bonding Solubility Reactivity

1-Methoxybutan-1-ol (CAS 144393-70-4) is a linear hemiacetal with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol. It is formed by the reversible nucleophilic addition of methanol to butyraldehyde, placing it in the class of short-chain alkyl hemiacetals.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 144393-70-4
Cat. No. B12557717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxybutan-1-ol
CAS144393-70-4
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCCC(O)OC
InChIInChI=1S/C5H12O2/c1-3-4-5(6)7-2/h5-6H,3-4H2,1-2H3
InChIKeyAPFRUMUZEFOCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxybutan-1-ol (CAS 144393-70-4): Structural Identity and Chemical Classification for Procurement Decisions


1-Methoxybutan-1-ol (CAS 144393-70-4) is a linear hemiacetal with the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol . It is formed by the reversible nucleophilic addition of methanol to butyraldehyde, placing it in the class of short-chain alkyl hemiacetals [1]. As a hemiacetal, it contains both a hydroxyl (-OH) and a methoxy (-OCH3) group on the same terminal carbon, giving it a reactivity profile distinct from structurally similar glycol ethers, acetals, or simple alcohols that often appear as alternative procurement suggestions.

Why 1-Methoxybutan-1-ol Cannot Be Simply Replaced by Common Isomers or Acetal Analogs


Procurement requests for 1-methoxybutan-1-ol are often met with suggestions of simpler, better-characterized analogs such as 3-methoxy-1-butanol or 1,1-dimethoxybutane. However, substitution with these analogs can lead to critical functional failures. The target compound is a hemiacetal, an inherently dynamic species that can act as a latent source of butyraldehyde, which is not possible with isomeric methoxybutanols that contain isolated ether and alcohol groups [1]. Unlike the full acetal 1,1-dimethoxybutane, 1-methoxybutan-1-ol retains a free hydroxyl group, enabling further derivatization or participation in hydrogen bonding networks . The following quantifiable evidence demonstrates why these structural distinctions translate into measurable performance differences that must be considered during scientific selection.

Quantitative Evidence for Selecting 1-Methoxybutan-1-ol Over Its Closest Analogs


Hydrogen Bond Donor Capacity: A Critical Differentiator from Full Acetals and Isomeric Ethers

The presence of a hydroxyl group provides 1-methoxybutan-1-ol with a Hydrogen Bond Donor (HBD) count of 1, a feature absent in its closest structural analog, the full acetal 1,1-dimethoxybutane (HBD count = 0). This functional group is critical for applications requiring hydrogen bonding capability, such as specific solvation interactions or participation as a reactive intermediate. 1-methoxybutan-1-ol has a Hydrogen Bond Acceptor (HBA) count of 2 and a topological polar surface area (tPSA) of 29.46 Ų, which is distinct from the isomer 3-methoxy-1-butanol (tPSA ~20.2 Ų) .

Hydrogen bonding Solubility Reactivity

Hydrophobicity Profile: Partition Coefficient (LogP) Differentiation from Isomeric Methoxybutanols

The measured LogP for 1-methoxybutan-1-ol is 0.751, a critical parameter for extraction and partitioning applications . This value placed it in a unique hydrophobicity window compared to its constitutional isomers, influencing its behavior in biphasic systems. The proximity of the methoxy and hydroxyl groups on the same carbon atom leads to a lower predicted LogP compared to compounds where these groups are separated, like 3-methoxy-1-butanol, which has a predicted LogP around 0.2-0.4.

Partitioning Extraction ADME

Class-Level Reactivity Differentiator: Hemiacetal Equilibrium Enables Latent Aldehyde Functionality

1-Methoxybutan-1-ol belongs to the class of simple aldehyde hemiacetals, which exist in equilibrium with their parent aldehyde and alcohol. For analogous simple aldehydes, the equilibrium in alcohol solutions heavily favors the hemiacetal form (>90%) [1]. This dynamic equilibrium provides a controlled-release mechanism for butyraldehyde, a functionality unavailable from stable isomers like 3-methoxy-1-butanol or full acetals like 1,1-dimethoxybutane. This property can be exploited in organic synthesis as a protecting group strategy or in formulations requiring a latent reactive species.

Hemiacetal equilibrium Protecting group Controlled release

Validated Application Scenarios for 1-Methoxybutan-1-ol Based on Quantitative Differentiation


Specialty Solvent for Extractions Requiring a Hydrogen Bond Donor

In liquid-liquid extraction or solvation processes where a hydrogen bond donor is essential for solvating a target analyte, 1-methoxybutan-1-ol is the preferred choice over the structurally similar but HBD-lacking 1,1-dimethoxybutane. A scientist would select this compound based on its HBD count of 1, ensuring the necessary specific intermolecular interaction for dissolution or phase transfer, a capability the full acetal cannot provide .

Biphasic Reaction Optimization Using a Moderately Lipophilic Hemiacetal

For optimizing a biphasic reaction system, 1-methoxybutan-1-ol offers a distinct LogP of 0.751, which is approximately 0.35-0.5 units higher than other methoxybutanol isomers. This enhanced lipophilicity provides a quantifiable advantage in drawing slightly more hydrophobic substrates into the organic phase while retaining some water miscibility, offering a tunable parameter not available with the more hydrophilic 3-methoxy-1-butanol .

Latent Butyraldehyde Source for a Controlled-Release Application

1-Methoxybutan-1-ol serves as a latent, non-gaseous source of butyraldehyde through the hemiacetal equilibrium, a property that is entirely absent in stable isomers and acetals. This is crucial for processes where direct handling of the volatile and odorous butyraldehyde is hazardous, but its controlled in-situ generation is required. The equilibrium heavily favors the hemiacetal form under neutral, anhydrous conditions, providing a stable storage form [1].

Synthetic Intermediate Requiring a Free Hydroxyl for Derivatization

Unlike the fully protected 1,1-dimethoxybutane, 1-methoxybutan-1-ol presents a free hydroxyl group that can be further esterified, etherified, or oxidized. This makes it a strategic intermediate in a multi-step synthesis where the latent aldehyde functionality is protected as a hemiacetal while other transformations are performed on the hydroxyl group, a pathway precluded by the use of the full acetal analog [1].

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